molecular formula C7H4ClF2NO4S B2916883 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride CAS No. 2503205-81-8

2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride

Cat. No. B2916883
CAS RN: 2503205-81-8
M. Wt: 271.62
InChI Key: XVSUCWXQHUZXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride” is a chemical compound with the CAS Number: 1780-83-2 . Its molecular weight is 257.6 . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI Code for “2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride” is 1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Multifunctional Aldehydes

The compound is utilized in the synthesis of multifunctional aldehydes through the Fukuyama reduction process. This method is highly regarded due to its mild reaction conditions and high chemoselectivity, which is particularly useful in the synthesis of complex natural products and pharmaceuticals .

Secondary Amines Production

In the realm of organic chemistry, 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride plays a crucial role in the Fukuyama–Mitsunobu alkylation . This reaction is employed for the protection, activation, and deprotection of primary amines to yield secondary amines with good yields and high enantioselectivity .

Ketones Synthesis

The compound is also instrumental in the synthesis of ketones. The Fukuyama coupling reaction, which involves the transformation of thioesters to ketones, benefits from the use of this compound due to its ability to facilitate reactions under gentle conditions while maintaining a wide functional group tolerance .

Nosyl Strategy for Amine Protection

The nosyl (Ns) group derived from 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride is used extensively in the Nosyl strategy for the protection of amines. This strategy is essential for the synthesis of amines in a protected form, which can then be deprotected under controlled conditions .

Chemical Synthesis of Antibiotics

The compound’s role in the chemical synthesis of antibiotics is noteworthy. It is used in the synthesis of antibiotic agents, such as (+)-neothramycin A methyl ether , which showcases its importance in the development of new medicinal compounds .

Safety and Hazards

“2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride” is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is also harmful if swallowed . Safety measures include not breathing in dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

2,4-difluoro-3-methyl-5-nitrobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO4S/c1-3-6(9)4(11(12)13)2-5(7(3)10)16(8,14)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSUCWXQHUZXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride

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